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Compound of Interest

Compound Name: Diisopropyldichlorosilane

' Get Quote

Cat. No.: B1349932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dichlorodiisopropylsilane (CAS number 7751-38-4), a versatile organosilicon compound. Due
to its applications as a protecting group reagent and in the synthesis of silicone polymers, a
thorough understanding of its spectroscopic characteristics is essential for researchers and
professionals in drug development and material science.[1] This document compiles available
spectroscopic data and presents detailed, generalized experimental protocols for Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, tailored for a
volatile and moisture-sensitive compound of this nature.

Compound Identification

CAS Number

7751-38-4

Chemical Name

Dichlorodiisopropylsilane

Synonyms Diisopropyldichlorosilane
Molecular Formula CeH14Cl2Si

Molecular Weight 185.17 g/mol

Appearance Colorless to pale yellow liquid
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Spectroscopic Data

A complete set of publicly available, peer-reviewed spectroscopic data for
Dichlorodiisopropylsilane is not readily accessible. The following tables summarize the
available and expected spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for Dichlorodiisopropylsilane are not available in the public
domain at the time of this publication. However, based on the molecular structure, the following
spectral characteristics can be predicted:

* 1H NMR: A septet for the methine (CH) proton and a doublet for the methyl (CHs) protons of
the isopropyl groups.

e 13C NMR: Two distinct signals are expected, one for the methine carbon and one for the
methyl carbons.

Table 1: Predicted NMR Data for Dichlorodiisopropylsilane

Predicted Chemical Shift

Nucleus ( ) Predicted Multiplicity
Ppm

1H (CH) 15-2.0 Septet

1H (CHs) 1.0-13 Doublet

13C (CH) 20 - 30 N/A

13C (CH3) 15-25 N/A

Infrared (IR) Spectroscopy

Specific, tabulated IR absorption peaks for Dichlorodiisopropylsilane are not readily available.
However, characteristic vibrational modes for organosilicon compounds can be expected.

Table 2: Expected IR Absorption Bands for Dichlorodiisopropylsilane
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Expected Wavenumber

Functional Group Intensity
(cm™)

C-H (stretch, sp3) 2970 - 2850 Strong

C-H (bend) 1470 - 1365 Medium

Si-C (stretch) 850 - 750 Strong

Si-Cl (stretch) 600 - 450 Strong

Mass Spectrometry (MS)

Electron impact mass spectrometry data reveals a characteristic fragmentation pattern for

Dichlorodiisopropylsilane.

Table 3: Mass Spectrometry Data for Dichlorodiisopropylsilane

m/z Relative Intensity (%) Possible Fragment
184 12.1 [M]* (molecular ion with 35Clz)
M+2]* (isotopic peak with one
186 8.3 [ I pIcP
37Cl)
M+4]* (isotopic peak with two
188 15 [ I"( PIeP
37Cl)
141 52.8 [M - CsH7]*
143 36.0 Isotopic peak of [M - C3H7]*
[M - CsH7 - CI]* or
113 100.0 _
[SiCI(CsH7)]*
115 67.5 Isotopic peak of [SiCI(CsH7)]*
63 8.6 [SiCl]+
43 29.5 [CsHA]+
41 13.2 [CsHs]*
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Experimental Protocols

Given the moisture-sensitive and volatile nature of Dichlorodiisopropylsilane, specific handling

and experimental procedures are required to obtain high-quality spectroscopic data.

NMR Spectroscopy Protocol (*H and *3C) for Air-
Sensitive Compounds

Sample Preparation (Inert Atmosphere): All manipulations should be performed under an
inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis
of the chlorosilane.

Solvent Selection: Use a dry, deuterated solvent stored over molecular sieves. Deuterated
chloroform (CDCIs) or benzene-de are suitable choices.

Sample Concentration: For *H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is
typically sufficient. For the less sensitive 13C NMR, a higher concentration (50-100 mg) is
recommended.

NMR Tube: Use a J. Young NMR tube or a standard NMR tube sealed with a secure cap
under an inert atmosphere.

Data Acquisition:
o Acquire a standard one-dimensional *H spectrum.
o Acquire a proton-decoupled one-dimensional 13C spectrum.

o Reference the spectra to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

FT-IR Spectroscopy Protocol for Neat Liquids

Sample Preparation: As Dichlorodiisopropylsilane is a liquid, a neat spectrum can be
obtained by placing a small drop of the compound between two dry, infrared-transparent salt
plates (e.g., NaCl or KBr).

e Instrument Setup:
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o Record a background spectrum of the clean, empty salt plates.
o Set the spectral range to 4000-400 cm~1.

o Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

Data Acquisition: Place the prepared salt plates in the spectrometer's sample holder and
acquire the spectrum.

Data Processing: The acquired sample spectrum is automatically ratioed against the
background spectrum to yield the final absorbance or transmittance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol for
Volatile Liquids

Sample Introduction: Due to its volatility, Dichlorodiisopropylsilane can be introduced into the
mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For air-
sensitive compounds, a specialized cold inlet system is recommended to prevent sample
degradation.

lonization: Utilize electron impact (EI) ionization, typically at 70 eV, to induce fragmentation.

Mass Analysis: Scan a mass range appropriate for the compound and its expected
fragments (e.g., m/z 10-250).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions. The isotopic pattern for chlorine (3>CI:3’Cl = 3:1) is a key
diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Dichlorodiisopropylsilane.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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